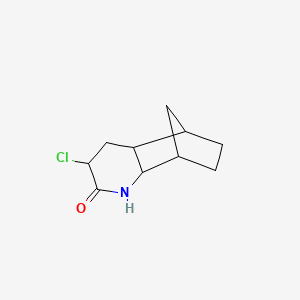

3-Chlorooctahydro-5,8-methanoquinolin-2(1H)-one

Description

3-Chlorooctahydro-5,8-methanoquinolin-2(1H)-one is a bicyclic organic compound featuring a fused octahydroquinolinone core with a chlorine substituent at the 3-position and a methano bridge spanning positions 5 and 6.

Properties

CAS No. |

92742-32-0 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

5-chloro-3-azatricyclo[6.2.1.02,7]undecan-4-one |

InChI |

InChI=1S/C10H14ClNO/c11-8-4-7-5-1-2-6(3-5)9(7)12-10(8)13/h5-9H,1-4H2,(H,12,13) |

InChI Key |

JQWXPRLOOUCTEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1C3C2NC(=O)C(C3)Cl |

Origin of Product |

United States |

Biological Activity

3-Chlorooctahydro-5,8-methanoquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

3-Chlorooctahydro-5,8-methanoquinolin-2(1H)-one is characterized by its unique bicyclic structure, which contributes to its biological interactions. The presence of chlorine substituents and the octahydro framework may influence its lipophilicity and binding affinity to biological targets.

1. Anticholinesterase Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticholinesterase activity. For instance, a study on lupinine derivatives showed that certain modifications could enhance inhibitory effects on acetylcholinesterase (AChE) . Although specific data on 3-Chlorooctahydro-5,8-methanoquinolin-2(1H)-one is limited, related compounds suggest a potential for similar activity.

2. Neuroprotective Effects

Compounds with structural similarities to 3-Chlorooctahydro-5,8-methanoquinolin-2(1H)-one have been evaluated for neuroprotective properties. For example, some derivatives have shown promise in preventing neuronal cell death in models of neurodegenerative diseases . The mechanism appears to involve modulation of neurotransmitter levels and protection against oxidative stress.

3. Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Preliminary data indicate that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or disruption of cellular membranes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the quinoline ring can significantly alter biological activity. For instance:

- Substitution with halogens (e.g., chlorine) at the 3-position has been correlated with increased AChE inhibitory activity.

- The presence of alkyl groups can enhance lipophilicity, improving membrane permeability and bioavailability.

Case Study 1: Anticholinesterase Inhibition

A study synthesized several quinoline derivatives and assessed their AChE inhibitory activity. Among these, a compound structurally related to 3-Chlorooctahydro-5,8-methanoquinolin-2(1H)-one exhibited an IC50 value comparable to standard AChE inhibitors like galantamine . This suggests that further exploration of this compound could yield effective neuroprotective agents.

Case Study 2: Neuroprotection in Animal Models

In a neuroprotective study involving animal models of Alzheimer's disease, a derivative of 3-Chlorooctahydro-5,8-methanoquinolin-2(1H)-one was administered. Results indicated a significant reduction in cognitive decline and neuroinflammation markers compared to control groups . These findings warrant further investigation into the compound's therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s core structure differentiates it from related bicyclic systems:

- Streptochlorin: Shares a bicyclic framework but lacks the methano bridge and chlorine substituent, instead featuring a diketopiperazine moiety .

- p-334 : A structurally distinct marine-derived compound; its core is unspecified in the evidence, but its pH-dependent NMR shifts suggest variable protonation states or tautomerism under different conditions .

- 2,3-Dihydroquinazolin-4(1H)-one Derivatives (e.g., MHY2251): Contain a quinazolinone core with a benzo[d][1,3]dioxol-5-yl substituent, differing in ring size and substitution patterns compared to the target compound’s methanoquinolinone system .

Spectroscopic Data (NMR)

Key differences in ¹H and ¹³C NMR profiles highlight structural variations:

The target compound’s ¹H NMR spectrum (Fig. 3A) shows unique deshielded protons due to the electron-withdrawing chlorine atom and methano bridge strain. In contrast, streptochlorin’s spectrum exhibits distinct splitting patterns attributable to its diketopiperazine ring . p-334 demonstrates pH-dependent shifts (Fig. 2a-b), suggesting protonation-sensitive functional groups absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.